N-Nitrosonornicotine

Description

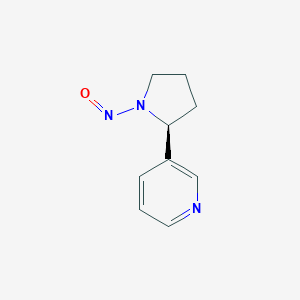

Structure

2D Structure

Propriétés

IUPAC Name |

3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021476 | |

| Record name | N′-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosonornicotine appears as white crystalline flakes or yellow oil that solidifies on standing in the cold. (NTP, 1992), Yellow liquid; [HSDB] | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosonornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 °F at 0.2 mmHg (NTP, 1992), BP: 154 °C at 0.2 mm Hg | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000512 [mmHg] | |

| Record name | N-Nitrosonornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow oil | |

CAS No. |

16543-55-8, 84237-38-7 | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosonornicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16543-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N′-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-Nitrosonornicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16543-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X656TZ86DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117 °F (NTP, 1992), 47 °C | |

| Record name | N-NITROSONORNICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSONORNICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a Carcinogen: An In-depth Technical Guide to the N-Nitrosonornicotine (NNN) Synthesis Pathway in Tobacco Curing

For Researchers, Scientists, and Drug Development Professionals

N'-Nitrosonornicotine (NNN) is a potent Group 1 carcinogen as classified by the International Agency for Research on Cancer (IARC), found in tobacco products, and its presence poses a significant health risk.[1] This technical guide provides a comprehensive overview of the core principles governing the formation of NNN in tobacco, with a focus on the biochemical and chemical transformations that occur during the curing process.

The synthesis of NNN is a complex process influenced by a confluence of factors, including tobacco genetics, agricultural practices, and post-harvest processing methods.[1] The primary pathway involves the enzymatic conversion of nicotine (B1678760) to nornicotine (B190312), followed by the chemical nitrosation of nornicotine.

Core Principles of NNN Formation

The formation of NNN primarily occurs during the curing, aging, and processing of tobacco leaves.[1] The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine.[1]

Precursors

The journey to NNN begins with two key precursors:

-

Nicotine: The most abundant alkaloid in the majority of tobacco varieties.[1]

-

Nornicotine: Formed through the enzymatic N-demethylation of nicotine.

The conversion of nicotine to nornicotine is a critical and rate-limiting step in the overall formation of NNN. This biochemical transformation is catalyzed by a group of cytochrome P450 enzymes known as nicotine N-demethylases (NND). The activity of these enzymes is a key determinant of the nornicotine content in the tobacco leaf.

The Nitrosation Reaction

Nitrosation is the chemical reaction that converts nornicotine into NNN. This reaction involves the interaction of nornicotine with a nitrosating agent. The most common nitrosating agents in tobacco are derived from nitrates present in the leaf.

The formation of the active nitrosating agent, which can be the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), is a critical step. This process is influenced by pH and the presence of nitrite (B80452) (NO₂⁻). The primary source of nitrite is the reduction of nitrate (B79036) (NO₃⁻), a process predominantly carried out by microorganisms present on the tobacco leaf during curing.

Factors Influencing NNN Formation

Several factors can significantly impact the levels of NNN in cured tobacco:

-

Curing Method: The method used for curing has a profound effect on NNN levels.

-

Air-curing: This slow drying process, often used for Burley and dark tobaccos, allows for extended periods of microbial activity, leading to higher nitrite and subsequently higher NNN formation.

-

Flue-curing: This rapid, high-temperature curing method, used for Virginia tobacco, inhibits microbial activity, resulting in lower NNN levels.

-

-

Growing Conditions: Agricultural practices, such as the level of nitrogen fertilization, can influence the nitrate content of the tobacco leaf, which is a key precursor for nitrosating agents.

-

Tobacco Variety: Different tobacco varieties have varying levels of nicotine and NND enzyme activity, which in turn affects the precursor nornicotine levels.

Quantitative Data on NNN Levels

The concentration of NNN in tobacco products varies widely depending on the product type and manufacturing processes. The following table summarizes representative quantitative data from various studies.

| Product Type | Mean NNN Concentration (µg/g dry weight) | Reference |

| US Moist Snuff | 2.76 - 4.30 | |

| US Dry Snuff | 10.3 | |

| Swedish Snus | 0.89 - 1.29 | |

| US Chewing Tobacco | 2.53 | |

| Dry Snuff | 5.91 - 12.0 | |

| Moist Snuff | 0.635 - 12.0 |

Experimental Protocols

Quantification of NNN in Tobacco Products by LC-MS/MS

This protocol is based on established methods for the analysis of tobacco-specific nitrosamines (TSNAs).

1. Sample Preparation

-

Homogenization: Condition a representative sample of the tobacco product to a specific moisture content and grind it to a fine powder.

-

Weighing: Accurately weigh approximately 0.25 - 0.5 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-d4 (NNN-d4), to each sample to correct for matrix effects and variations in extraction efficiency.

-

Extraction: Add 20 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution to the tube.

-

Shaking: Vigorously shake the mixture on a mechanical shaker for 60 minutes at room temperature to ensure efficient extraction of NNN.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid tobacco material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A tandem mass spectrometer with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source, operated in multiple-reaction monitoring (MRM) mode.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the NNN standard to the peak area of the internal standard against the concentration of the NNN standard. Determine the concentration of NNN in the samples from this calibration curve.

Nicotine N-demethylase (NND) Enzyme Activity Assay

This protocol outlines a general procedure to measure the activity of the key enzyme in nornicotine formation.

1. Enzyme Extraction

-

Tissue Homogenization: Homogenize fresh tobacco leaf tissue in a suitable extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors) on ice.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Microsomal Fraction Isolation (Optional but recommended): For more specific activity, perform ultracentrifugation to isolate the microsomal fraction where cytochrome P450 enzymes are located.

2. Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, a known concentration of nicotine as the substrate, and necessary cofactors for cytochrome P450 enzymes (e.g., NADPH).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).

-

Nornicotine Quantification: Analyze the reaction mixture for the amount of nornicotine formed using a suitable analytical method, such as LC-MS/MS.

-

Protein Quantification: Determine the total protein concentration in the enzyme extract using a standard method (e.g., Bradford assay).

-

Activity Calculation: Calculate the enzyme activity as the rate of nornicotine formation per unit of protein per unit of time (e.g., pmol nornicotine/mg protein/min).

Signaling Pathways and Workflows

References

An In-depth Technical Guide to the Carcinogenic Mechanisms of N-Nitrosonornicotine (NNN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (B1359907) that has been classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It is a significant etiological agent in the development of cancers of the esophagus, oral cavity, and pancreas in individuals who use tobacco products.[1] The carcinogenicity of NNN is not direct; it necessitates metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, converts NNN into highly reactive electrophilic intermediates that form covalent adducts with cellular DNA.[1][2][3] These DNA adducts, if not efficiently repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis. Furthermore, NNN can interact with cellular receptors to promote tumor growth through the activation of signaling pathways that drive cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning NNN's carcinogenicity, including its metabolic activation, the formation of DNA adducts, subsequent cellular and molecular events, and detailed experimental protocols for studying these processes.

Metabolic Activation of NNN

The metabolic activation of NNN is a critical initiating step in its carcinogenic activity and is primarily carried out by cytochrome P450 (CYP) enzymes. The two major pathways of metabolic activation are 2'-hydroxylation and 5'-hydroxylation of the pyrrolidine (B122466) ring.

-

2'-Hydroxylation: This pathway is considered the major bioactivation route in target tissues like the esophagus. It leads to the formation of a reactive intermediate, 4-(3-pyridyl)-4-oxobutanediazohydroxide, which can then alkylate DNA to form pyridyloxobutyl (POB)-DNA adducts.

-

5'-Hydroxylation: This pathway results in the formation of another reactive intermediate that can form pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.

The balance between these activation pathways and detoxification pathways, which include pyridine (B92270) N-oxidation and the formation of norcotinine, can influence the tissue-specific carcinogenicity of NNN.

References

N-Nitrosonornicotine (NNN) Metabolic Activation by Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine (B1359907) (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] Found in a variety of tobacco products, NNN is a significant contributor to the risk of developing cancers of the esophagus, nasal cavity, and oral cavity.[2][3] The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects.[4] This activation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which transform NNN into reactive intermediates capable of forming DNA adducts, leading to genetic mutations and initiating tumorigenesis.[3]

This technical guide provides an in-depth overview of the metabolic activation of NNN by cytochrome P450 enzymes. It details the primary metabolic pathways, presents quantitative kinetic data for key enzymatic reactions, outlines common experimental protocols for studying NNN metabolism, and visualizes these processes through detailed diagrams.

Metabolic Activation Pathways

The metabolic activation of NNN by cytochrome P450 enzymes proceeds through several key pathways, with α-hydroxylation being the most critical for its carcinogenic activity. Other pathways, such as pyridine (B92270) N-oxidation, are generally considered detoxification routes.

α-Hydroxylation: The Primary Activation Pathway

α-Hydroxylation is the principal metabolic activation pathway for NNN, occurring at either the 2'- or 5'-carbon of the pyrrolidine (B122466) ring. This process is initiated by a hydrogen atom abstraction followed by an oxygen rebound mechanism, catalyzed by the active iron-oxo species within the CYP enzyme.

-

2'-Hydroxylation: This pathway leads to the formation of an unstable 2'-hydroxyNNN intermediate. This intermediate spontaneously decomposes to form a reactive diazohydroxide, which can then alkylate DNA, forming pyridyloxobutyl (POB)-DNA adducts.

-

5'-Hydroxylation: Similarly, 5'-hydroxylation produces an unstable 5'-hydroxyNNN. Its decomposition generates a different diazohydroxide that can also lead to the formation of DNA adducts.

The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, ultimately resulting in cancer. The stereochemistry of NNN plays a role in its metabolism, with the (S)-enantiomer being the predominant form and a more potent carcinogen than the (R)-enantiomer.

Pyridine N-Oxidation: A Detoxification Pathway

Pyridine N-oxidation is another metabolic route for NNN, leading to the formation of NNN-N-oxide. This metabolite is generally considered less toxic and is a detoxification product. The balance between the activating α-hydroxylation pathways and the detoxifying N-oxidation pathway can influence the overall carcinogenic potential of NNN.

Other Minor Metabolic Pathways

In addition to α-hydroxylation and pyridine N-oxidation, other minor metabolic pathways for NNN have been identified, including β-hydroxylation and the formation of norcotinine. These pathways are generally considered to contribute less to the overall toxicity of NNN.

Below is a diagram illustrating the major metabolic pathways of NNN.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study [mdpi.com]

- 4. Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of N-Nitrosonornicotine from Nornicotine Nitrosation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN) is a potent carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), found predominantly in tobacco products. Its formation is a critical area of study for cancer research and tobacco harm reduction. This technical guide provides a comprehensive overview of the chemical and biological pathways leading to the formation of NNN through the nitrosation of its precursor, nornicotine (B190312). This document details the underlying mechanisms, influencing factors, quantitative data on formation rates and yields, and standardized experimental protocols for its investigation.

Core Principles of NNN Formation

The synthesis of NNN is a multi-faceted process primarily occurring during the curing, processing, and aging of tobacco leaves. It can also form endogenously in the human body. The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine.

Precursors

The two primary precursors required for NNN formation are nornicotine and a nitrosating agent.

-

Nornicotine: This secondary amine is a metabolite of nicotine (B1678760), the most abundant alkaloid in most tobacco varieties. The conversion of nicotine to nornicotine is a crucial step catalyzed by the enzyme Nicotine N-demethylase (NND), which is present in the tobacco plant.[1] The activity of this enzyme is a key determinant of the nornicotine content in the leaf.

-

Nitrosating Agents: In tobacco, the most common nitrosating agents are derived from nitrates absorbed by the plant from the soil. During curing and processing, microbial activity reduces nitrate (B79036) (NO₃⁻) to nitrite (B80452) (NO₂⁻).[1] In acidic conditions, nitrite is converted to nitrous acid (HNO₂), which can then form various nitrosating species such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).[1] Endogenous NNN formation in humans can occur in the acidic environment of the stomach, where dietary nitrites react with nornicotine.[2]

The Nitrosation Reaction

The chemical reaction involves the attack of a nitrosating agent on the secondary amine group of nornicotine. This process is significantly influenced by pH, with acidic conditions favoring the reaction.[2] Nornicotine, being a secondary amine, is nitrosated at a much greater rate than its precursor, nicotine, which is a tertiary amine.

Quantitative Data on NNN Formation

The formation of NNN is influenced by various factors, leading to a wide range of concentrations in tobacco products and variable formation rates under experimental conditions.

Table 1: In Vitro Formation of NNN from Nornicotine under Various Conditions

| Parameter | Condition | NNN Yield/Formation | Reference |

| Matrix | Human Saliva | 0.003% to 0.051% of added [pyridine-D4]nornicotine | |

| pH | 2 | 490 pg/mL | |

| 3 | 340 pg/mL | ||

| 4 | 62 pg/mL | ||

| ≥ 5 | 1.2–2.6 pg/mL | ||

| Temperature | -20 °C (1 day storage at pH 5) | 89 pg/mL | |

| Room Temperature (1 day storage at pH 5) | 1100 pg/mL | ||

| Inhibitors | Ascorbic Acid (5000 µM) | 90.7% inhibition | |

| (+)-Catechin (1000 µM) | 95.5% inhibition | ||

| Grape Seed Extract (150 µg/ml) | 96.1% inhibition |

Table 2: Representative Levels of NNN in Various Tobacco Products

| Tobacco Product Category | NNN Concentration (µg/g) | Reference |

| Smokeless Tobacco | ||

| Moist Snuff | 0.6 - 12.8 (dry weight) | |

| Dry Snuff | 5.91 - 12.0 (dry weight) | |

| Cigarette Tobacco | ||

| Burley | Higher Levels | |

| Flue-cured (Virginia) | Lower Levels | |

| Oriental | Lower Levels |

Experimental Protocols

In Vitro Nornicotine Nitrosation Assay

This protocol is designed to study the kinetics and influencing factors of NNN formation from nornicotine in a controlled environment.

Materials:

-

Nornicotine standard

-

Sodium nitrite (NaNO₂)

-

Citrate-phosphate buffer solutions of varying pH (e.g., pH 2, 3, 4, 5, 6, 7)

-

N-Nitrosonornicotine (NNN) standard

-

Deuterated NNN internal standard (NNN-d4)

-

Methanol (B129727), Dichloromethane (B109758), and other LC-MS grade solvents

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a series of reaction vessels, prepare solutions of nornicotine (e.g., 500 ng/mL) and sodium nitrite (e.g., 50 µg/mL) in citrate-phosphate buffers of different pH values.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for specific time intervals (e.g., 10, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a strong base, such as 10 N NaOH, to raise the pH and halt the nitrosation process.

-

Sample Preparation:

-

Add a known amount of NNN-d4 internal standard to each sample.

-

Perform a liquid-liquid extraction with dichloromethane or use a validated SPE method to isolate the nitrosamines.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate NNN and NNN-d4 using a suitable C18 column with a gradient elution of methanol and water containing formic acid.

-

Quantify NNN using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

-

-

Data Analysis: Construct a calibration curve using NNN standards and calculate the concentration of NNN formed in each sample, correcting for recovery using the internal standard.

Nicotine N-Demethylase (NND) Activity Assay

This assay measures the enzymatic conversion of nicotine to nornicotine, the precursor for NNN formation.

Materials:

-

Tobacco leaf tissue

-

Extraction buffer (e.g., Tris-HCl with protease inhibitors)

-

Microsome isolation kit or ultracentrifuge

-

Nicotine standard (radiolabeled [¹⁴C]-nicotine or unlabeled)

-

NADPH

-

Quenching solution (e.g., strong acid or organic solvent)

-

Scintillation cocktail (for radiolabeled assay)

-

HPLC or LC-MS/MS system

Procedure:

-

Microsome Isolation: Homogenize tobacco leaf tissue in extraction buffer and isolate the microsomal fraction, which contains the NND enzyme, through differential centrifugation or using a commercial kit.

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the isolated microsomal protein, nicotine substrate, and NADPH in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Initiate the reaction by adding the microsomal protein.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Quantification:

-

Extract the alkaloids from the reaction mixture.

-

If using [¹⁴C]-nicotine, separate nicotine and nornicotine by HPLC and quantify the radioactivity of the nornicotine peak using a scintillation counter.

-

If using unlabeled nicotine, quantify the amount of nornicotine produced using a validated LC-MS/MS method.

-

-

Enzyme Activity Calculation: Express the NND activity as the rate of nornicotine formation per unit of protein per unit of time (e.g., pmol/mg protein/min).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chemical pathway for the formation of N'-Nitrosonornicotine (NNN).

Caption: Experimental workflow for NNN quantification by LC-MS/MS.

Caption: Key factors influencing the formation of NNN.

References

The Role of N-Nitrosonornicotine in Esophageal and Oral Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine, is a potent Group 1 carcinogen unequivocally linked to the development of esophageal and oral cancers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning NNN's carcinogenicity, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent cellular and molecular events that drive tumorigenesis. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of critical pathways and workflows to support research and development efforts aimed at mitigating the carcinogenic effects of NNN.

Introduction

This compound is a derivative of nicotine (B1678760) produced during the curing and processing of tobacco.[1] It is present in a variety of tobacco products, including cigarettes, cigars, and smokeless tobacco like chewing tobacco and snuff.[1][3] Upon consumption, NNN is also found in the saliva of oral snuff users, e-cigarette users, and those who chew betel quid with tobacco. The International Agency for Research on Cancer (IARC) has classified NNN as a Group 1 carcinogen, signifying sufficient evidence of its carcinogenicity in humans. This classification is supported by extensive animal studies demonstrating NNN-induced tumors of the esophagus and oral cavity.

Metabolic Activation of NNN

The carcinogenicity of NNN is not direct; it necessitates metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to transform it into reactive electrophilic intermediates capable of binding to DNA.

The principal activation pathway is α-hydroxylation, occurring at the 2'- and 5'-positions of the pyrrolidine (B122466) ring.

-

2'-Hydroxylation: This pathway is more predominant in humans and leads to the formation of an unstable intermediate, 2'-hydroxyNNN. This intermediate spontaneously opens to form a reactive diazohydroxide, which can then alkylate DNA, leading to the formation of pyridyloxobutyl (POB) DNA adducts.

-

5'-Hydroxylation: This pathway is more prevalent in non-primate animals and results in the formation of 5'-hydroxyNNN, which also leads to DNA adducts.

The ratio of 2'-hydroxylation to 5'-hydroxylation is considered an indicator of the extent of NNN's metabolic activation and carcinogenic potential.

Mechanism of Carcinogenesis: DNA Adduct Formation

The metabolic activation of NNN produces highly reactive electrophiles that form covalent adducts with cellular DNA. These DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, including oncogenes and tumor suppressor genes, thereby initiating carcinogenesis.

The major classes of NNN-DNA adducts are:

-

Pyridyloxobutyl (POB) Adducts: Resulting from the 2'-hydroxylation pathway, these adducts are considered highly significant in NNN-induced carcinogenesis. Key POB adducts include O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua). These adducts distort the DNA helix and can lead to mutations if not removed by cellular DNA repair mechanisms before cell division.

Quantitative Data on NNN

NNN Levels in Tobacco Products

The concentration of NNN varies significantly across different tobacco products.

| Tobacco Product Category | Specific Product Type | Average NNN Concentration Range (µg/g of tobacco) |

| Smokeless Tobacco | Conventional Moist Snuff | 1.21 - 8.1 |

| Novel Smokeless Products | 0.72 - 1.79 | |

| Chewing Tobacco | 3.4 - 88.6 | |

| Combustible Tobacco | Cigarette Tobacco (U.S. Brands) | 0.17 - 2.56 (per wet weight) |

| Mainstream Cigarette Smoke | 4 - 2830 (ng per cigarette) |

Carcinogenicity of NNN Enantiomers in Rats

Studies have shown that the (S)-enantiomer of NNN is a more potent carcinogen than the (R)-enantiomer.

| Treatment Group | Oral Tumor Incidence | Esophageal Tumor Incidence | Total Oral Tumors | Total Esophageal Tumors |

| (S)-NNN | 100% (24/24 rats) | 100% (24/24 rats) | 96 | 153 |

| (R)-NNN | 21% (5/24 rats) | 12.5% (3/24 rats) | Not Reported | Not Reported |

| (S)-NNN + (R)-NNN | 100% (12/12 rats) | 100% (12/12 rats) | 96 | 153 |

Data from a study where rats were administered NNN in drinking water.

NNN Metabolites in Urine of Tobacco Users

Urinary biomarkers are used to assess human exposure to NNN.

| User Group | Mean Urinary NNN (pmol/mg creatinine) | Mean Urinary NNN-N-Gluc (pmol/mg creatinine) |

| Smokers | 0.086 ± 0.12 | 0.096 ± 0.11 |

| Smokeless Tobacco Users | 0.25 ± 0.19 | 0.39 ± 0.27 |

NNN-N-Gluc is a glucuronide conjugate of NNN.

Experimental Protocols

Animal Carcinogenicity Studies

Objective: To determine the carcinogenicity of NNN enantiomers in rats.

Methodology:

-

Animal Model: Male F-344 rats.

-

Groups: Rats were divided into four groups: (S)-NNN alone, (R)-NNN alone, a combination of both, and a control group receiving tap water.

-

Administration: NNN was administered in the drinking water at a concentration of 14 ppm for (S)-NNN and (R)-NNN alone, and 28 ppm for the racemic mixture.

-

Duration: The study continued for up to 20 months.

-

Endpoint: Rats were monitored for tumor development. Upon termination of the study, oral and esophageal tissues were collected for histopathological analysis to determine tumor incidence and multiplicity.

DNA Adduct Analysis

Objective: To quantify NNN-induced DNA adducts in target tissues.

Methodology:

-

Sample Collection: Oral and esophageal mucosa are collected from rats treated with NNN.

-

DNA Isolation: DNA is isolated from the collected tissues using standard protocols.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleosides.

-

Quantification: DNA adducts are quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). This technique allows for the sensitive and specific detection of adducts like O²-POB-dThd and 7-POB-Gua.

Signaling Pathways and Experimental Workflows

NNN Metabolic Activation and DNA Adduct Formation

Caption: Metabolic activation of NNN leading to DNA adduct formation.

Experimental Workflow for Animal Carcinogenicity Study

Caption: Workflow for an NNN animal carcinogenicity study.

Conclusion

This compound is a significant human carcinogen that plays a crucial role in the etiology of esophageal and oral cancers. Its carcinogenic activity is dependent on metabolic activation to intermediates that form pro-mutagenic DNA adducts. The data presented in this guide underscore the importance of reducing exposure to NNN from tobacco products. For researchers and drug development professionals, a thorough understanding of the mechanisms of NNN-induced carcinogenesis is essential for developing effective prevention and therapeutic strategies. This includes the development of biomarkers for early detection and risk assessment, as well as targeted therapies that can interfere with the metabolic activation of NNN or enhance the repair of NNN-induced DNA damage.

References

toxicological profile of N-Nitrosonornicotine in animal models

An in-depth analysis of the toxicological profile of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (B1359907) (TSNA), reveals its significant carcinogenic activity in multiple animal models. Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), NNN is a key etiological agent in cancers of the oral cavity, esophagus, and respiratory tract associated with tobacco use.[1] This technical guide provides a comprehensive overview of NNN's toxicology, focusing on quantitative data from animal studies, detailed experimental protocols, and the molecular pathways it disrupts.

Metabolic Activation and Genotoxicity

The carcinogenicity of NNN is contingent upon its metabolic activation by Cytochrome P450 (CYP) enzymes.[2][3] This process is essential for converting the relatively inert parent compound into highly reactive electrophilic intermediates capable of binding to cellular macromolecules, most critically, DNA.

Two primary metabolic activation pathways have been identified in animal models: 2'-hydroxylation and 5'-hydroxylation.[3][4]

-

2'-Hydroxylation: This pathway is considered the major route for NNN's carcinogenic activity in rats, particularly in the esophagus. It is preferentially followed by the (S)-NNN enantiomer, which is the more abundant form in tobacco products. This reaction leads to the formation of unstable α-hydroxy nitrosamines that spontaneously decompose to form a reactive diazohydroxide, which ultimately generates species that form pyridyloxobutyl (POB)-DNA adducts.

-

5'-Hydroxylation: While less prominent in rat target tissues, this pathway is significant in nonhuman primates and human enzyme systems. It is the preferred pathway for the (R)-NNN enantiomer in rats. This route leads to the formation of pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.

The formation of these DNA adducts is a critical initiating event in NNN-induced carcinogenesis. If not repaired, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations (such as G:C to A:T transitions) in critical genes, including oncogenes and tumor suppressor genes.

Carcinogenicity in Animal Models

NNN has consistently demonstrated carcinogenic activity in various laboratory animals, including rats, mice, and hamsters. The primary target organs vary by species but commonly include the oral cavity, esophagus, and respiratory tract.

Quantitative Carcinogenicity Data

The following tables summarize key quantitative findings from carcinogenicity studies of NNN in animal models.

Table 1: Carcinogenicity of NNN in F344 Rats

| Route of Administration | Dose / Concentration | Duration | Target Organ(s) | Tumor Incidence | Reference(s) |

| Oral Application (with NNK) | Not Specified | 131 weeks | Oral Cavity | 8/30 (27%) vs 0/30 in controls | |

| Drinking Water | 7-500 ppm | Chronic | Nasal Cavity, Lung | Highest DNA adduct levels | |

| Gavage (S-NNN vs R-NNN) | 0.3 mg/kg | Acute | - | (S)-NNN shows higher metabolic activation |

Table 2: Carcinogenicity of NNN in A/J Mice

| Route of Administration | Total Dose | Duration | Target Organ(s) | Tumor Incidence | Tumor Multiplicity (tumors/mouse) | Reference(s) |

| Intraperitoneal Injection | Not specified | 28 weeks | Lung | 76% (16/21) vs 12% in controls | 1.74 ± 1.37 vs 0.24 ± 0.72 in controls | |

| Intraperitoneal Injection | Not specified | 28 weeks | Lung | 57% (12/23) vs 21% in controls | 0.87 ± 1.01 vs 0.2 ± 0.41 in controls |

Studies consistently show that the (S)-enantiomer of NNN is a more potent carcinogen than the (R)-enantiomer in the rat oral cavity and esophagus, which correlates with its higher rate of metabolic activation via the 2'-hydroxylation pathway.

Key Experimental Protocols

Standardized protocols are crucial for evaluating the carcinogenic potential of substances like NNN. The rodent carcinogenicity bioassay is a cornerstone of this assessment.

Protocol: Chronic Carcinogenicity Bioassay in Rodents

This protocol outlines a typical experimental design for assessing the long-term toxicity and carcinogenicity of NNN.

-

Animal Selection:

-

Species/Strain: Two rodent species are typically used, with F344 rats and A/J or B6C3F1 mice being common choices due to their well-characterized backgrounds.

-

Number: Studies should begin with at least 50 animals per sex per group to ensure statistical power, accounting for mortality over a long-term study.

-

-

Administration of Test Substance:

-

Dose Selection: At least three dose levels plus a concurrent control group are used. Doses are selected based on subchronic toxicity studies to establish a maximum tolerated dose (MTD).

-

Route: The route of administration should mimic potential human exposure. For NNN, this includes administration in drinking water, by oral gavage, or direct application to the oral mucosa.

-

Frequency & Duration: Dosing is typically performed daily (5-7 days/week) for a major portion of the animal's lifespan (e.g., 18-24 months for mice and rats, respectively).

-

-

In-Life Observations:

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food/water consumption are monitored regularly.

-

Palpation for masses is performed weekly.

-

-

Terminal Procedures:

-

Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).

-

Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs from all animals are also examined.

-

Disrupted Signaling Pathways in Carcinogenesis

Beyond direct genotoxicity through DNA adduct formation, NNN and its parent compound, nicotine (B1678760), can promote cancer progression by hijacking cellular signaling pathways. This occurs primarily through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are expressed on the surface of various normal and cancerous cells.

Activation of nAChRs by NNN or nicotine can trigger several pro-carcinogenic signaling cascades:

-

PI3K/Akt Pathway: This is a central pathway that promotes cell survival and proliferation while inhibiting apoptosis (programmed cell death).

-

MAPK/ERK Pathway: Activation of this pathway stimulates cell growth, proliferation, and differentiation.

-

JAK/STAT Pathway: This pathway is involved in inflammation, immune response, and cell proliferation.

The chronic activation of these pathways by tobacco constituents creates a cellular environment that favors uncontrolled growth, angiogenesis (the formation of new blood vessels to feed a tumor), and metastasis (the spread of cancer to other parts of the body).

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N’-nitrosonornicotine (NNN) in a carcinogenicity study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Endogenous Formation of N'-Nitrosonornicotine (NNN) in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-nitrosonornicotine (NNN) is a potent carcinogen classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). While primarily associated with tobacco products, there is compelling evidence for the endogenous formation of NNN in humans. This technical guide provides a comprehensive overview of the core principles governing the endogenous synthesis of NNN. It details the biochemical pathways, key precursors, and influencing factors. Furthermore, this guide presents detailed experimental protocols for the analysis of NNN in biological matrices and summarizes quantitative data from key studies. This document is intended to be a critical resource for professionals engaged in toxicology, pharmacology, and the development of safer nicotine (B1678760) delivery systems.

Core Principles of Endogenous NNN Formation

The endogenous formation of N'-Nitrosonornicotine is a chemical process that occurs within the human body, independent of direct exposure to tobacco products containing pre-formed NNN. The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine (B190312).

Precursors

-

Nornicotine: The primary precursor for endogenous NNN formation is nornicotine.[1] Nornicotine can be present in the body from several sources:

-

As a minor alkaloid in tobacco products and some nicotine replacement therapies (NRTs).[2]

-

As a metabolite of nicotine. The conversion of nicotine to nornicotine is a key step. In the tobacco plant, this is catalyzed by nicotine N-demethylase (NND), a cytochrome P450 enzyme (CYP82E4).[1][3][4] In humans, nicotine is primarily metabolized to cotinine, but a smaller portion can be converted to nornicotine.

-

-

Nitrosating Agents: The reaction requires a nitrosating agent, which is typically derived from nitrates and nitrites.

-

Dietary Nitrates and Nitrites: A primary source of nitrosating agents is the diet. Nitrates are found in vegetables and are converted to nitrites by oral microflora.

-

Endogenously Produced Nitric Oxide: Nitric oxide (NO) produced in the body can also be a source of nitrosating agents.

-

The Nitrosation Reaction

Nitrosation is the chemical reaction that converts nornicotine into NNN. This reaction is highly dependent on the chemical environment.

-

Acidic Conditions: The acidic environment of the stomach provides favorable conditions for the nitrosation of nornicotine. In the stomach, nitrite (B80452) is converted to nitrous acid (HNO₂), which can then form the nitrosonium ion (NO⁺), a potent nitrosating agent.

-

Oral Cavity: Endogenous NNN formation can also occur in the oral cavity. Bacteria present in the mouth can catalyze nitrosation at a neutral pH. Saliva contains nitrite derived from dietary nitrate (B79036), which can react with nornicotine present from sources like oral NRTs.

Biochemical Pathways

The formation and subsequent metabolic activation of NNN involves several key steps, which are outlined below.

Pathway of Endogenous NNN Formation

The following diagram illustrates the primary pathway for the endogenous formation of NNN from its precursors.

Caption: Pathway of endogenous NNN formation from dietary nitrate and nornicotine.

Metabolic Activation of NNN

Once formed, NNN requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes and leads to the formation of DNA adducts.

Caption: Metabolic activation of NNN leading to the formation of DNA adducts.

Quantitative Data on Endogenous NNN Formation

Several studies have quantified the levels of NNN and its metabolites in biological fluids, providing evidence for its endogenous formation, particularly in users of NRTs.

Table 1: Urinary Levels of Total NNN in Nicotine Patch Users

| Time Point | Mean Total NNN (pmol/mg creatinine) | Percentage of Baseline |

| Baseline (Smoking) | 0.23 ± 0.14 | 100% |

| 24 Weeks (Nicotine Patch) | 0.05 ± 0.04 | 22% |

Total NNN is the sum of NNN and its pyridine-N-glucuronide.

Table 2: Formation of [pyridine-D₄]NNN from [pyridine-D₄]nornicotine in Human Saliva

| Sample | [pyridine-D₄]NNN Formation (% of added alkaloid) |

| Saliva from 10 non-smoking volunteers | 0.003% - 0.051% (detected in 8 out of 10 samples) |

Experimental Protocols

The quantification of NNN in biological matrices is challenging due to its low concentrations and the complexity of the samples. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an isotope-labeled internal standard.

General Experimental Workflow for NNN Analysis

Caption: General experimental workflow for the analysis of NNN in biological samples.

Protocol for NNN Quantification in Human Urine

-

Sample Preparation:

-

To 8 mL of urine, add 20 µL of an internal standard solution (e.g., NNN-d₄, 25 ng/mL in methanol).

-

Centrifuge the sample for 10 minutes at approximately 3300g.

-

-

Solid-Phase Extraction (SPE):

-

Perform a two-step SPE procedure to isolate NNN and the internal standard from the urine matrix.

-

Elute the analytes from the SPE cartridge using an appropriate solvent.

-

-

Sample Concentration and Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of methanol (B129727)/water, 1:4 v/v).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile (B52724) containing a small amount of formic acid.

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the multiple reaction monitoring (MRM) transitions for NNN and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known NNN concentrations with a fixed amount of the internal standard.

-

Calculate the concentration of NNN in the urine samples by comparing the peak area ratio of NNN to the internal standard against the calibration curve.

-

Protocol for NNN Quantification in Human Plasma

-

Sample Preparation:

-

To 1 mL of plasma, add 10 µL of 10 M sodium hydroxide, 10 µL of the internal standard solution (e.g., NNN-d₄, 25 ng/mL in water), and 100 µL of saturated sodium chloride solution.

-

Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

-

Centrifuge at approximately 1860g for 10 minutes.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the organic (upper) phase to a new tube and evaporate to dryness.

-

Reconstitute the residue in 50 µL of 4 M formic acid and 150 µL of MTBE.

-

Vortex and centrifuge at 1860g for 10 minutes.

-

-

Final Preparation:

-

Transfer the aqueous (lower) phase to a new tube and evaporate to dryness.

-

Reconstitute the final extract in 50 µL of methanol/water (1:4 v/v) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Quantification:

-

Follow the same procedures as described for urine analysis.

-

Discussion and Implications

The endogenous formation of NNN is a significant consideration for public health, particularly in the context of long-term use of nicotine-containing products, including NRTs. While the levels of endogenously formed NNN are generally low, the carcinogenic potency of this compound warrants careful evaluation.

The primary factors influencing the rate of endogenous NNN formation are the availability of the precursors, nornicotine and nitrosating agents. Therefore, strategies to mitigate endogenous NNN formation could include:

-

Minimizing Nornicotine Content: For pharmaceutical and other nicotine-containing products, minimizing the nornicotine impurity is a critical step in reducing the potential for endogenous NNN formation.

-

Inhibition of Nitrosation: Ascorbic acid (Vitamin C) is a known inhibitor of nitrosation and has been shown to block endogenous NNN formation in animal studies. Supplementation with ascorbic acid could be a simple approach to reduce the risk of endogenous NNN formation in humans.

Conclusion

This technical guide has provided a comprehensive overview of the endogenous formation of N'-nitrosonornicotine in humans. The key takeaways are:

-

Endogenous NNN formation is a reality, with the primary precursors being nornicotine and nitrosating agents derived from dietary nitrates.

-

The oral cavity and the acidic environment of the stomach are the primary sites for this reaction.

-

Metabolic activation of NNN by CYP enzymes is necessary for its carcinogenic activity.

-

Sensitive analytical methods, such as LC-MS/MS, are essential for the accurate quantification of NNN in biological fluids.

For researchers, scientists, and drug development professionals, a thorough understanding of the mechanisms of endogenous NNN formation is crucial for assessing the risks associated with nicotine-containing products and for developing strategies to mitigate these risks. Further research is warranted to fully elucidate the factors that influence individual susceptibility to endogenous NNN formation and to develop effective inhibitory strategies.

References

Enantiomers of N-Nitrosonornicotine: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine (B1359907) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). It is a significant etiological agent implicated in cancers of the esophagus, oral cavity, and pancreas in users of tobacco products. NNN exists as two enantiomers, (S)-NNN and (R)-NNN, due to a chiral center at the 2' position of the pyrrolidine (B122466) ring. The biological activities of these enantiomers differ significantly, with (S)-NNN being the more carcinogenic form and also the predominant enantiomer found in tobacco products. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of the NNN enantiomers.

Data Presentation: Quantitative Biological Activity

The differential biological activities of (S)-NNN and (R)-NNN are evident in their metabolism, DNA adduct formation, and carcinogenicity. The following tables summarize key quantitative data from studies in F-344 rats.

Table 1: Carcinogenicity of NNN Enantiomers in Male F-344 Rats

| Treatment Group | Number of Rats | Oral Cavity Tumors (Benign & Malignant) | Esophageal Tumors |

| (S)-NNN (14 ppm in drinking water) | 20 | 89 | 122 |

| (R)-NNN (14 ppm in drinking water) | 24 | 6 | 3 |

| Racemic NNN (14 ppm in drinking water) | 12 | 96 | 153 |

| Control | 20 | 0 | 0 |

Data from Balbo et al., Carcinogenesis, 2012.[1][2]

Table 2: Metabolic Activation of NNN Enantiomers

| Enantiomer | Metabolic Pathway | Key Enzyme(s) | Significance |

| (S)-NNN | 2'-Hydroxylation (major) | Cytochrome P450 2A enzymes | Major pathway leading to carcinogenic DNA adducts.[3] |

| 5'-Hydroxylation (minor) | Cytochrome P450 2A enzymes | Minor pathway in rats. | |

| (R)-NNN | 2'-Hydroxylation (minor) | Cytochrome P450 2A enzymes | Less efficient than for (S)-NNN. |

| 5'-Hydroxylation (major) | Cytochrome P450 2A enzymes | Predominant pathway, leading to less carcinogenic metabolites in rats.[3] |

Table 3: Pyridyloxobutyl (POB)-DNA Adduct Levels in Tissues of F-344 Rats

| Tissue | Treatment Group | Total POB-DNA Adducts (fmol/mg DNA) |

| Esophageal Mucosa | (S)-NNN | ~1500 - 3500 |

| (R)-NNN | ~500 - 1000 | |

| Oral Mucosa | (S)-NNN | ~400 - 800 |

| (R)-NNN | ~100 - 200 |

Data represents the range observed over a 70-week treatment period with 10 ppm NNN enantiomers in drinking water. Data from Lao et al., Carcinogenesis, 2007.

Experimental Protocols

Synthesis and Separation of NNN Enantiomers

1. Synthesis of Racemic Nornicotine (B190312): Racemic nornicotine is typically synthesized from myosmine. Myosmine is reduced using a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent. The resulting racemic nornicotine is then purified by distillation.

2. Chiral Resolution of Nornicotine Enantiomers: The separation of (S)- and (R)-nornicotine is achieved by fractional crystallization of their diastereomeric salts with a chiral acid, such as (+)-tartaric acid or N-acetyl-L-phenylalanine. The general procedure is as follows:

-

Dissolve racemic nornicotine and the chiral resolving agent in a suitable solvent (e.g., methanol, ethanol).

-

Allow the diastereomeric salts to crystallize. Due to differences in solubility, one diastereomer will precipitate preferentially.

-

Separate the crystals by filtration.

-

Liberate the enantiomerically enriched nornicotine from the salt by treatment with a base (e.g., NaOH) and extraction with an organic solvent.

-

Repeat the crystallization process to achieve high enantiomeric purity.

3. Nitrosation of Nornicotine Enantiomers: The individual nornicotine enantiomers are then nitrosated to yield the corresponding NNN enantiomers.

-

Dissolve the purified nornicotine enantiomer in an acidic aqueous solution (e.g., citric acid buffer, pH 4.0).

-

Add a solution of sodium nitrite (B80452) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for a specified time.

-

Extract the NNN enantiomer with an organic solvent (e.g., dichloromethane).

-

Purify the product by column chromatography on silica (B1680970) gel.

4. Chiral Separation for Analysis: The enantiomeric purity of the synthesized NNN is confirmed using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS).

-

HPLC Method: A chiral stationary phase, such as a Pirkle-type column (e.g., (S,S)-Whelk-O1) or a polysaccharide-based column, is used. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).[4]

-

SFC-MS/MS Method: Chiral columns are also employed, with supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. This method offers rapid and sensitive separation.

Carcinogenicity Bioassay in Rodents

The following is a generalized protocol based on the National Toxicology Program (NTP) guidelines for a carcinogen bioassay of a nitrosamine like NNN in rats.

1. Animal Model: Male and female F-344 rats, 6-8 weeks old.

2. Test Substance Administration: The NNN enantiomers and racemic NNN are administered in the drinking water at a predetermined concentration (e.g., 14 ppm). The solutions are prepared fresh weekly. A control group receives untreated drinking water.

3. Experimental Groups:

-

Group 1: Control (n=50/sex)

-

Group 2: (S)-NNN (n=50/sex)

-

Group 3: (R)-NNN (n=50/sex)

-

Group 4: Racemic NNN (n=50/sex)

4. Duration of Study: The animals are exposed to the test substance for up to two years.

5. Observations:

-

Clinical Observations: Animals are observed twice daily for signs of toxicity.

-

Body Weight and Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and all organs and tissues are examined macroscopically. Tissues, including the oral cavity, esophagus, nasal cavity, lungs, and liver, are preserved in 10% neutral buffered formalin, processed, and embedded in paraffin. Histopathological examination is performed on stained tissue sections.

6. Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).

Signaling Pathways and Experimental Workflows

Metabolic Activation of NNN

The carcinogenicity of NNN is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2A isoforms. The initial step is hydroxylation at either the 2' or 5' position of the pyrrolidine ring.

Caption: Metabolic activation pathways of (S)-NNN and (R)-NNN.

Experimental Workflow for NNN Enantiomer Analysis

The following diagram illustrates a typical workflow for the synthesis, separation, and analysis of NNN enantiomers.

Caption: Experimental workflow for the synthesis and analysis of NNN enantiomers.

DNA Damage Response to NNN-Induced Adducts

The formation of pyridyloxobutyl (POB)-DNA adducts by the reactive metabolites of NNN triggers a cellular DNA damage response (DDR). This complex signaling network is initiated by sensor proteins that recognize the DNA lesions.

Caption: Simplified signaling pathway of the DNA damage response to NNN-induced adducts.

Conclusion

The enantiomers of N-Nitrosonornicotine exhibit distinct biological activities, with (S)-NNN being a significantly more potent carcinogen than (R)-NNN, particularly for oral and esophageal cancers. This difference is primarily attributed to the stereoselective metabolism of (S)-NNN via the 2'-hydroxylation pathway, which leads to the formation of pro-mutagenic POB-DNA adducts. Understanding the enantiomer-specific properties of NNN is crucial for assessing the cancer risk associated with tobacco use and for developing strategies to mitigate its harmful effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the fields of toxicology, cancer biology, and drug development.

References

- 1. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N'-Nitrosonornicotine (NNN) in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Monitoring human exposure to NNN is critical for assessing the risk of developing tobacco-related cancers, such as esophageal and oral cancers.[1][2] A significant portion of NNN is metabolized and excreted in urine, primarily as NNN-N-glucuronide. Therefore, the quantification of total NNN, which includes both the free form and its glucuronidated conjugate, offers a comprehensive measure of exposure. This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of total NNN in human urine, employing a stable isotope-labeled internal standard, N'-Nitrosonornicotine-D4 (NNN-D4), to ensure high accuracy and precision. This method is intended for researchers, scientists, and drug development professionals engaged in tobacco exposure biomonitoring and cancer etiology studies.

Experimental Workflow

References

Application Note: Gas Chromatography Analysis of N-Nitrosonornicotine (NNN) in Tobacco Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent, non-volatile, tobacco-specific nitrosamine (B1359907) (TSNA) recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] It is formed from the nitrosation of nornicotine, a natural alkaloid present in tobacco, during the curing, fermentation, and aging processes.[2] The presence and concentration of NNN in tobacco products are of significant concern for public health, and its accurate quantification is crucial for regulatory purposes, product safety assessment, and cancer research.[1] This application note provides a detailed protocol for the quantitative analysis of NNN in various tobacco products using gas chromatography (GC).

Gas chromatography, particularly when coupled with a Thermal Energy Analyzer (GC-TEA) or a mass spectrometer (GC-MS), offers a robust and sensitive method for the determination of NNN.[3][4] This document outlines the necessary steps for sample preparation, including extraction and cleanup, as well as the instrumental conditions for GC analysis.

Quantitative Data Summary

The concentration of NNN in tobacco products can vary significantly depending on the product type, manufacturing processes, and storage conditions. The following tables summarize representative quantitative data for NNN levels found in various tobacco products, as determined by gas chromatography and other analytical methods.

Table 1: N-Nitrosonornicotine (NNN) Levels in Various Tobacco Products

| Tobacco Product Type | NNN Concentration Range (µg/g wet weight) | Average NNN Concentration (µg/g wet weight) | Reference |

| Conventional Moist Snuff | 1.21 - 4.25 | 2.73 | |

| Novel Smokeless Products | 0.72 - 1.79 | 1.26 | |

| Cigarette Filler | 0.17 - 2.56 | 1.37 |

Table 2: Enantiomeric Distribution of this compound (NNN) in Tobacco Products

| Tobacco Product Type | (S)-NNN Percentage of Total NNN | (S)-NNN Concentration Range (µg/g wet weight) | Average (S)-NNN Concentration (µg/g wet weight) | Reference |

| Conventional Moist Snuff | 58.7% | 0.71 - 2.5 | 1.26 | |

| Novel Smokeless Products | 65.8% | 0.47 - 1.19 | 0.70 | |

| Cigarette Filler | 66.6% | 0.17 - 2.56 | 1.36 |

Experimental Protocols

Protocol 1: Sample Preparation for GC-TEA Analysis of NNN in Tobacco

This protocol details the extraction and cleanup of NNN from a solid tobacco matrix, preparing it for analysis by Gas Chromatography-Thermal Energy Analysis (GC-TEA).

Materials and Reagents:

-

Tobacco sample (e.g., cigarette filler, smokeless tobacco)

-

Aqueous buffer (e.g., pH 4.5 citric acid buffer with ascorbic acid)

-

0.1 N Hydrochloric acid (HCl)

-

Internal Standard (IS) solution (e.g., N-nitrosoguvacoline (NG))

-

Anhydrous sodium sulfate

-

Chromatography column (e.g., basic alumina)

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Mechanical shaker

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-